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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the
preparation of tissue samples for fluorescent imaging using near-infrared (NIR) dyes emitting
around 880 nm. The goal is to achieve optimal signal-to-noise ratios by preserving tissue
morphology and fluorophore integrity while minimizing autofluorescence.

Application Notes

Near-infrared (NIR) fluorescence imaging in the 880 nm range offers significant advantages for
deep-tissue visualization due to reduced light scattering and lower tissue autofluorescence
compared to the visible spectrum.[1] However, proper tissue preparation is paramount to
realizing the full potential of this technology. Key considerations include the choice of fixation
method, embedding medium, and, if necessary, a compatible tissue clearing technique.

Fixation: The choice of fixative can significantly impact the fluorescence signal. While formalin
(a formaldehyde solution) is a common fixative, it can lead to a decrease in the fluorescence
intensity of some NIR dyes. One study on a panitumumab-IRDye800CW conjugate found that
formalin fixation resulted in an average of 10.9% decrease in the mean fluorescence intensity
(MFI) in tumor specimens compared to fresh tissue.[2] However, the tumor-to-background
ratios (TBRs) were not significantly different.[2] This suggests that while there is a loss of
signal, the relative contrast may be preserved. For sensitive applications, perfusion with
paraformaldehyde (PFA) is often preferred, and fixation times should be optimized to ensure
adequate preservation of morphology without excessive fluorescence quenching.
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Embedding: Both paraffin-embedding and cryosectioning can be used for tissues labeled with
NIR 880 dyes. Paraffin embedding provides excellent morphological detail, but the process
involves dehydration and high temperatures that can affect fluorophore stability. Cryosectioning
is a faster method that better preserves fluorescence but may offer lower morphological
resolution. The choice between these methods will depend on the specific experimental
requirements.

Tissue Clearing: For imaging deep within intact tissues, tissue clearing techniques are
essential. These methods work by reducing light scattering through the removal of lipids and
refractive index matching.[3] However, many clearing protocols, especially those that are
organic solvent-based, can severely quench the fluorescence of organic dyes.[4] Aqueous-
based methods such as CUBIC and Scale are generally more compatible with fluorescent
proteins and may be suitable for some NIR dyes, though some signal loss is still possible. It is
crucial to select a clearing protocol that has been validated for use with far-red or NIR
fluorophores.

Autofluorescence: A significant advantage of working in the NIR spectrum is the inherently
lower autofluorescence of biological tissues.[1] However, some residual autofluorescence can
still interfere with signal detection, particularly from sources like red blood cells and lipofuscin.
To minimize this, it is advisable to perfuse the animal with PBS before tissue harvesting to
remove blood. Additionally, using spectral unmixing during image acquisition can help to
separate the specific NIR 880 signal from any background autofluorescence.

Experimental Protocols

Here we provide detailed protocols for tissue fixation, embedding, sectioning, and staining for
NIR 880 fluorescence imaging.

Protocol 1: Formalin Fixation and Paraffin Embedding

This protocol is suitable for studies where high-quality morphology is critical.
1. Tissue Fixation:

o Immediately after dissection, immerse the tissue in 10% Neutral Buffered Formalin (NBF) at
a volume at least 10 times that of the tissue.
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Fix for 18-24 hours at room temperature. Avoid over-fixation, which can mask antigens and
qguench fluorescence.

After fixation, wash the tissue in 1x Phosphate Buffered Saline (PBS) three times for 15
minutes each.

. Dehydration and Paraffin Embedding:

Dehydrate the tissue through a graded series of ethanol solutions:

o 70% ethanol: 2 changes, 1 hour each

o 95% ethanol: 2 changes, 1 hour each

o 100% ethanol: 3 changes, 1 hour each

Clear the tissue in xylene: 2 changes, 1 hour each.

Infiltrate with molten paraffin wax at 60°C: 3 changes, 1 hour each.

Embed the tissue in a paraffin block and let it solidify.

. Sectioning and Deparaffinization:

Section the paraffin block at 5-10 um thickness using a microtome.

Float the sections on a warm water bath (40-45°C) and mount them on positively charged
slides.

Dry the slides overnight at 37°C.

Deparaffinize the sections by immersing the slides in the following series:

[e]

Xylene: 2 changes, 5 minutes each

o

100% ethanol: 2 changes, 3 minutes each

[¢]

95% ethanol: 2 changes, 3 minutes each
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o 70% ethanol: 2 changes, 3 minutes each

o Distilled water: 2 changes, 3 minutes each

. Antigen Retrieval (if performing immunofluorescence):

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate buffer (10
mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

Heat the buffer to 95-100°C for 20-30 minutes.

Allow the slides to cool in the buffer for 20 minutes at room temperature.

Rinse the slides with 1x PBS.

. Immunofluorescence Staining:

Follow a standard immunofluorescence protocol, using primary antibodies and secondary
antibodies conjugated to a NIR 880 dye.

Perform incubations in a humidified chamber to prevent drying.

Wash thoroughly with PBS containing 0.1% Tween 20 (PBST) after each antibody
incubation.

Mount with a mounting medium compatible with NIR fluorescence.

Protocol 2: Cryosectioning and Immunofluorescence

This protocol is recommended when preserving the maximum fluorescence signal is the

priority.

1

. Tissue Preparation and Freezing:

After dissection, immerse the tissue in a cryoprotectant solution (e.g., 30% sucrose in PBS)
until it sinks.

Embed the tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.
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» Snap-freeze the block in isopentane cooled with liquid nitrogen or on dry ice.

o Store the frozen blocks at -80°C until sectioning.

2. Cryosectioning:

o Equilibrate the frozen block to the cryostat temperature (-20°C to -25°C).

e Cut sections at 10-20 pm thickness and mount them on positively charged slides.
o Air-dry the slides for 30-60 minutes at room temperature.

o Slides can be stored at -80°C for long-term storage or used immediately.

3. Fixation and Staining:

« If not pre-fixed, fix the sections with cold 4% PFA in PBS for 10-15 minutes.

e Wash the slides with 1x PBS three times for 5 minutes each.

» Proceed with the immunofluorescence staining protocol as described in Protocol 1, step 5.

Data Presentation

The following tables summarize key quantitative data related to tissue preparation for NIR 880
imaging.

Table 1: Effect of Fixation on NIR Dye Fluorescence
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Change in Change in
5 Mean Tumor-to-
e
Fixative y . Tissue Type Fluorescen Backgroun Reference
Conjugate . )
ce Intensity  d Ratio
(MFI) (TBR)
Head and
10% Neutral Panitumumab  Neck o
10.9% No significant
Buffered - Squamous
) decrease change
Formalin IRDye800CW  Cell
Carcinoma

Table 2: Compatibility of Tissue Clearing Methods with Fluorescent Dyes

Clearing Method

Principle

Compatibility with

Organic Dyes

Potential Issues

BABB

Organic Solvent

Poor

Significant
fluorescence

quenching

3DISCO/IDISCO

Organic Solvent

Moderate (dye

Can cause tissue

shrinkage and

dependent) fluorescence

quenching

Can cause tissue
CuBIC Aqueous Good )

swelling

Slower clearing
Scale Aqueous Good

process

Complex and lengthy
CLARITY Hydrogel-based Good

protocol

Improved staining and
EMOVI Aqueous Good fluorochrome

preservation
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Mandatory Visualization
Signaling Pathways and Experimental Workflows
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General Workflow for Tissue Preparation for NIR 880 Imaging

Tissue Collection

Harvest Tissue

PBS Perfusion (optional,
to reduce blood autofluorescence)

Fixgtion

Choose Fixative:
- 4% PFA (recommended)

- 10% NBF
4% PFA Fixation 10% NBF Fixation
(4-24h at 4°C) (18-24h at RT)
Embeddin

Choose Embedding:
- Paraffin
- Frozen (OCT)

Paraffin Embedding Cryopreservation (OCT)
Sectioning
Microtome Sectioning Cryostat Sectioning
(5-10 um) (10-20 pm)
Staining

Deparaffinization &
Rehydration

.

Antigen Retrieval
(if needed)

'

Blocking €4¢—————

.

Primary Antibody
Incubation

'

Secondary Antibody
(NIR 880 conjugate)

Imaging

Mounting with
NIR-compatible medium

:

NIR Fluorescence
Microscopy
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Decision Tree for Tissue Clearing Method Selection

Start: Need for Deep Tissue Imaging?

No Clearing Required Is preserving endogenous
(Proceed with standard sectioning) fluorescence critical?

No (Not Recommended)

No. USing ex0genous Solvent-based Methods
"R 580 C?ye (e.g., BABB, 3DISCO)
(High risk of fluorescence quenching)

Is the tissue large
and dense?

Aqueous-based Methods Hydrz);;;l-t::afzgllﬁlll—st)hods

(B8 CUEIE, SR, EXOY) (Good fluorescence preservation, complex protocol)
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Troubleshooting Common Issues in NIR 880 Imaging

Problem Identified

No/Weak Signal

High Background

Troubleshooting NoNVea%Signal Troubleshoiting High Background

Check dye concentration
and photostability

:

Optimize antibody
concentrations

:

Reduce fixation time

:

Use a milder clearing agent

:

Verify microscope settings
(laser power, detector)

Ensure adequate PBS perfusion

:

Optimize blocking step

:

Increase washing stringency

:

Use spectral unmixing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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